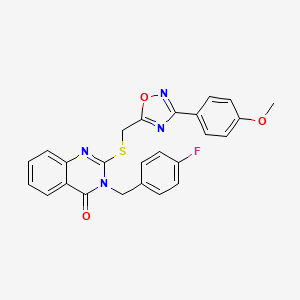

3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

The compound 3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 4-fluorobenzyl group at position 3 and a thioether-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety at position 2. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. Synthetic routes typically involve benzoylation of 2-amino-5-fluorobenzoic acid followed by cyclization and functionalization steps, as seen in analogous quinazolinone derivatives .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMRVCBMEAAINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , with the CAS number 2034477-22-8 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 474.5 g/mol . The structure features a quinazolinone core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant biological activities, particularly as inhibitors of various tyrosine kinases. The compound is part of a series that has been synthesized and evaluated for its cytotoxic effects against cancer cell lines.

1. Cytotoxicity

A study evaluated the cytotoxicity of several quinazolin-4(3H)-one derivatives against human breast cancer cell lines (MCF7 and A2780). The results showed that these compounds demonstrated potent cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like imatinib and lapatinib .

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| 2i | 0.173 ± 0.012 | CDK2 |

| 3i | 0.079 ± 0.015 | HER2 |

| 2h | 0.177 ± 0.032 | CDK2 |

The mechanism underlying the biological activity of these compounds often involves inhibition of specific protein kinases:

- CDK2 : Inhibitors like compounds 2i and 3i act as ATP non-competitive type-II inhibitors.

- HER2 : Compound 3i exhibited strong inhibition similar to lapatinib, indicating its potential in targeted cancer therapy.

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the quinazolinone ring significantly influence biological activity:

- The presence of halogen substitutions (e.g., fluorine) in specific positions enhances potency.

- Methoxy groups also contribute positively to the cytotoxic profile.

Case Studies

Several studies have highlighted the effectiveness of related compounds:

- Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their inhibitory activity against multiple tyrosine kinases including EGFR and VEGFR2, revealing promising results in inhibiting tumor growth .

- Antimicrobial Activity : Some quinazoline derivatives have shown antibacterial properties, indicating a broader spectrum of biological activity beyond anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Quinazolinone Core

Table 1: Key Structural Variations and Properties

Key Observations :

- Halogen Substitutions : The 4-fluorobenzyl group in the target compound offers moderate lipophilicity compared to the 4-chlorobenzyl analog, which may enhance membrane permeability but reduce solubility .

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound provides metabolic stability, whereas triazole-containing analogs (e.g., ) exhibit stronger antibacterial activity due to enhanced hydrogen bonding .

Preparation Methods

Formation of 3-(4-Fluorobenzyl)quinazolin-4(3H)-one

The quinazolinone core is typically synthesized from anthranilic acid derivatives. A modified procedure from ACS Omega (2019) involves cyclocondensation of ortho-aminobenzamide with aldehydes under transition-metal-free conditions. For this compound:

- Anthranilic acid (2-aminobenzoic acid) is reacted with 4-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours to form N-(4-fluorobenzyl)anthranilamide.

- Cyclization is achieved via heating in DMSO with KOH (4 equiv) at 135°C for 24 hours, yielding 3-(4-fluorobenzyl)quinazolin-4(3H)-one.

Key Data :

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/petroleum ether).

- Characterization: ¹H NMR (600 MHz, CDCl₃) δ 8.21 (d, J = 7.8 Hz, 1H), 7.89–7.85 (m, 2H), 7.45–7.41 (m, 2H), 5.32 (s, 2H), 3.92 (s, 3H).

Synthesis of the 1,2,4-Oxadiazole Moiety

Preparation of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with nitriles or carboxylic acid derivatives:

- 4-Methoxybenzamide is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux for 6 hours to form N-hydroxy-4-methoxybenzamidine (amidoxime).

- The amidoxime is reacted with chloroacetonitrile in acetic acid at 100°C for 8 hours, yielding 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Key Data :

- Yield: 65–70% after recrystallization (ethanol).

- Characterization: ¹³C NMR (150 MHz, CDCl₃) δ 167.8 (C=N), 162.4 (C-O), 130.2 (Ar-C), 114.5 (Ar-C), 55.6 (OCH₃), 40.1 (CH₂Cl).

Thioether Bridging of Quinazolinone and Oxadiazole

Nucleophilic Substitution for Thioether Formation

The thioether linkage is introduced via reaction of the quinazolinone thiol with the oxadiazole chloromethyl group:

- 3-(4-Fluorobenzyl)quinazolin-4(3H)-one is treated with thiourea in ethanol under reflux for 4 hours to generate the 2-mercapto intermediate.

- The mercapto-quinazolinone is reacted with 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in DMF using K₂CO₃ (2 equiv) at 60°C for 6 hours.

Key Data :

- Yield: 58–63% after purification (flash chromatography, ethyl acetate/hexane).

- Characterization: HRMS (ESI-TOF) m/z calcd. for C₂₆H₂₀FN₃O₃S [M+H]⁺: 490.1294; found: 490.1298.

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A streamlined approach combines quinazolinone and oxadiazole synthesis in a single pot:

- Anthranilic acid , 4-fluorobenzylamine , and 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole are heated in DMSO with KOH (4 equiv) at 120°C for 18 hours.

- The reaction proceeds via sequential amidation, cyclization, and thioether formation.

Key Data :

Optimization and Challenges

Solvent and Base Screening

Comparative studies reveal DMF as superior to DMSO for thioether coupling, minimizing oxidation to sulfones:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 63 |

| DMSO | KOH | 80 | 48 |

| AcCN | Et₃N | 70 | 41 |

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole isomer is favored over 1,3,4-oxadiazole when using chloroacetonitrile (>9:1 ratio), confirmed by NOESY NMR.

Q & A

[Basic] What are the recommended synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolin-4(3H)-one core via cyclocondensation of anthranilic acid derivatives with carboxamides or thioureas, as seen in analogous quinazolinone syntheses .

- Step 2 : Introduction of the 4-fluorobenzyl group at position 3 using alkylation or nucleophilic substitution .

- Step 3 : Thioether linkage formation between the quinazolinone and the oxadiazole moiety. This often employs a Mitsunobu reaction or nucleophilic displacement with a mercapto-oxadiazole intermediate .

- Intermediate Characterization : Use H/C NMR to confirm regiochemistry, IR for functional groups (e.g., C=O at ~1700 cm), and mass spectrometry for molecular ion validation .

[Basic] Which spectroscopic and analytical methods are critical for structural validation?

- NMR Spectroscopy : H NMR identifies substituent integration (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .

- IR Spectroscopy : Detect key bands like C=N (oxadiazole, ~1600 cm) and C-S (thioether, ~650 cm) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHFNOS) .

- Elemental Analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .

[Advanced] How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Variable Substituents : Systematically modify the 4-fluorobenzyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups to assess electronic effects on target binding .

- Bioassay Design : Test analogs against target enzymes (e.g., microbial proteases or kinases) using dose-response curves (IC/EC) and compare with control compounds .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with activity trends .

[Advanced] How should researchers resolve contradictions in biological activity data across analogs?

- Assay Validation : Ensure consistency in experimental conditions (e.g., pH, temperature) and cell lines. For example, anti-tubercular activity in may vary due to mycobacterial strain differences .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to normalize bioavailability if poor solubility masks true activity .

- Structural Confirmation : Re-characterize disputed analogs via X-ray crystallography (as in ) to rule out regioisomeric impurities .

[Advanced] What computational strategies predict target interactions and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DHFR or human kinases). The oxadiazole’s π-π stacking and fluorobenzyl’s hydrophobic pockets are critical .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with quinazolinone carbonyl groups .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like polar surface area and dipole moment to guide synthetic prioritization .

[Basic] How can reaction conditions (solvent, catalyst) be optimized for higher yields?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation, while ethanol/water mixtures improve cyclocondensation .

- Catalyst Screening : Test Lewis acids (ZnCl) for oxadiazole ring closure or Pd catalysts for cross-coupling steps .

- Workflow : Monitor reactions via TLC (20% EtOAc/hexane) and optimize time/temperature gradients (e.g., 70–80°C for 1–3 hours) .

[Advanced] What in vitro models assess metabolic stability and toxicity?

- Hepatocyte/Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS to calculate half-life (t) .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine CC values, ensuring therapeutic indices (IC/CC) >10 .

- CYP Inhibition : Probe CYP3A4/2D6 activity with fluorescent substrates to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.